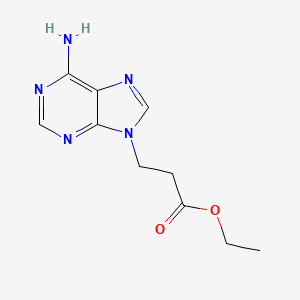

ethyl 3-(6-amino-9H-purin-9-yl)propanoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-(6-aminopurin-9-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-2-17-7(16)3-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVPOGSWJIRJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of ethyl 3-(6-amino-9H-purin-9-yl)propanoate , a critical intermediate in nucleoside analogue and peptide nucleic acid (PNA) chemistry.[1]

Technical Monograph & Characterization Guide

Executive Summary

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate (also known as 9-(2-ethoxycarbonylethyl)adenine) is a purine derivative synthesized via the Michael addition of adenine to ethyl acrylate. It serves as a pivotal intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and acyclic nucleoside phosphonate antivirals. Its primary utility lies in providing a stable, alkyl-linked backbone that mimics the glycosidic bond of natural nucleosides while offering an ester handle for further derivatization (e.g., hydrolysis to the free acid for backbone conjugation).[1]

This guide details the structural identity, physicochemical parameters, synthetic pathways, and critical impurity profiling (N9 vs. N7 regioselectivity) required for high-purity applications.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

| Parameter | Detail |

| IUPAC Name | Ethyl 3-(6-amino-9H-purin-9-yl)propanoate |

| Common Synonyms | 9-(2-Ethoxycarbonylethyl)adenine; Ethyl 3-(adenin-9-yl)propionate |

| CAS Number | Note: Methyl ester analog is 70259-15-3; Ethyl ester is often referenced by chemical name in literature.[2] |

| Molecular Formula | C₁₀H₁₃N₅O₂ |

| Molecular Weight | 235.24 g/mol |

| SMILES | CCOC(=O)CCN1C=NC2=C(N)N=CN=C12 |

| Structural Features | [3][4][5][6][7][8] • Purine Core: Aromatic, planar, H-bond donor/acceptor.[1]• Linker: Ethyl propanoate chain at N9 (mimics sugar-phosphate distance).• Ester Moiety: Lipophilic tail, hydrolyzable protecting group.[1] |

Structural Visualization

The following diagram illustrates the core structure and the critical N9-alkylation site.

Caption: Modular structural analysis of the target compound showing the N9-linkage site.

Physicochemical Parameters

Solid-State Properties

-

Appearance: White to off-white crystalline powder.

-

Melting Point: Typically 167–168 °C (consistent with high-purity purine derivatives, though polymorphs may vary).[1]

-

Hygroscopicity: Low to moderate. The ester group reduces the high hygroscopicity typical of free purine salts.

Solution Properties & Solubility

The introduction of the ethyl ester significantly alters the solubility profile compared to unsubstituted adenine.

| Solvent | Solubility Rating | Comment |

| DMSO / DMF | High | Preferred solvents for stock solutions and further reactions. |

| Ethanol/Methanol | Moderate | Soluble, especially upon heating (reflux).[1] Used for recrystallization.[9] |

| Water | Low | The lipophilic ethyl chain reduces aqueous solubility compared to the free acid. |

| Chloroform/DCM | Low to Moderate | Soluble enough for extraction/chromatography but may require methanol cosolvent. |

Acid-Base Characteristics (pKa)

-

N1 (Adenine Ring): pKa ≈ 4.1–4.2 (Protonation occurs here in acidic media).

-

N9: Substituted, therefore non-ionizable.[1]

-

Implication: The compound is neutral at physiological pH but will become cationic (protonated at N1) in acidic buffers (pH < 4).

Synthesis & Impurity Profile (Expertise & Experience)

The synthesis relies on the Michael Addition of adenine to ethyl acrylate. This reaction is chemically elegant but regiochemically challenging.

The Regioselectivity Challenge (N9 vs. N7)

Adenine is an ambident nucleophile. Alkylation can occur at N9 (desired) or N7 (undesired impurity).

-

N9-Isomer (Thermodynamic Product): Favored by higher temperatures, longer reaction times, and thermodynamic control.[1]

-

N7-Isomer (Kinetic Product): Favored by lower temperatures or kinetic conditions.

Mechanism & Isomerization: Under basic conditions (e.g., catalytic NaOEt or DBU), the N7-isomer can rearrange to the more stable N9-isomer.[1] Therefore, reflux conditions are critical to drive the reaction toward the thermodynamic N9 product.

Synthetic Protocol (Self-Validating)

Goal: Synthesis of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

-

Reaction: Suspend Adenine (1.0 eq) in Ethanol. Add Ethyl Acrylate (1.2–1.5 eq) and a catalytic amount of Sodium Ethoxide (NaOEt) or DBU (0.05 eq).

-

Reflux: Heat to reflux for 24–48 hours. Validation: Monitor by TLC (System: 10% MeOH in DCM). N9 product usually runs higher (less polar) than N7 or unreacted adenine.

-

Workup: Cool the mixture. The N9-isomer often crystallizes directly from the reaction mixture upon cooling due to its symmetric packing.

-

Purification: Filter the precipitate. Wash with cold ethanol. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).[1]

Reaction Pathway Diagram

Caption: Michael addition pathway illustrating the thermodynamic preference for the N9-isomer.

Spectroscopic Characterization

Distinguishing the N9-isomer from the N7-impurity is the most critical analytical task.

1H NMR Spectroscopy (DMSO-d6)

-

N-CH2 Triplet: The methylene group attached to the nitrogen is diagnostic.

-

N9-Isomer:

4.20 – 4.40 ppm (Triplet). -

N7-Isomer: Typically shifted downfield (

> 4.50 ppm) due to the proximity to the electron-deficient 5-membered ring cation-like character.

-

-

Purine Protons (H2 and H8):

-

H2 (singlet): ~8.1 ppm.

-

H8 (singlet): ~8.2 ppm.

-

-

Ethyl Group:

UV-Vis Spectroscopy

- : ~260–261 nm (in Ethanol/Water).

-

Ratio: The ratio of absorbance at 250/260 nm can sometimes distinguish isomers, but NMR is definitive.[1]

Stability & Storage

-

Hydrolysis: The ethyl ester is susceptible to hydrolysis in the presence of strong acids or bases, yielding the free acid (3-(adenin-9-yl)propionic acid).

-

Storage: Store at 2–8 °C (desiccated). Stable for years in solid form if protected from moisture.

-

Reactivity: The exocyclic amine (N6) is nucleophilic and may require protection (e.g., Benzoyl, Cbz) if further acylation reactions are planned on the backbone.[1]

References

-

Michael Addition Synthesis: Synthesis and spectroscopic characterization of novel nucleobase-conjugated naphthalenediimides. (Describes the synthesis of the ethyl ester intermediate via adenine and ethyl acrylate).

-

Regioselectivity (N9 vs N7): Distinguishing between N7 and N9 purine isomers by NMR. (Technical guide on HMBC/NOE methods for isomer differentiation).

-

General Properties of 9-Alkyladenines: Reaction of adenosine with ethylating agents. (Discusses stability and alkylation patterns of adenine derivatives).

-

Analogous Compound Data: Methyl 3-(6-amino-9H-purin-9-yl)propanoate CAS 70259-15-3. (Used as a reference for melting point and solubility trends).

Sources

- 1. Evaluation of Insecticidal Effects of Plants Essential Oils Extracted from Basil, Black Seeds and Lavender against Sitophilus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 3-oxo-3-(quinolin-2-yl)propanoate | 96057-59-9 [sigmaaldrich.com]

- 3. Michael Addition–Elimination Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 6. 106855-10-1|Ethyl 2-(6-amino-9H-purin-9-yl)propanoate|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

An In-depth Technical Guide to Methyl 3-(6-amino-9H-purin-9-yl)propanoate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Identity of N9-Substituted Adenine Propanoates

The exploration of novel therapeutic agents frequently begins with the precise identification of a chemical entity. The subject of this guide, ethyl 3-(6-amino-9H-purin-9-yl)propanoate, presents an initial challenge as a specific Chemical Abstracts Service (CAS) number is not readily found in major chemical databases. However, its close structural analog, Methyl 3-(6-amino-9H-purin-9-yl)propanoate , is a well-documented compound with the assigned CAS Number: 70259-15-3 .[1]

Given the high degree of structural similarity and the likelihood of shared chemical and biological properties, this guide will focus on Methyl 3-(6-amino-9H-purin-9-yl)propanoate as a representative molecule for this class of compounds. The principles of its synthesis, characterization, and potential applications are directly translatable to its ethyl ester counterpart and other similar derivatives. This approach allows for a scientifically robust and data-rich exploration of a promising chemical scaffold.

Introduction: The Adenine Scaffold in Medicinal Chemistry

Adenine, a fundamental component of nucleic acids and vital cellular cofactors like ATP and NAD, is a cornerstone of life's biochemical machinery.[2][3] Its ubiquitous nature and critical roles in various biological processes have made the adenine scaffold a privileged structure in medicinal chemistry.[2] Chemical modifications of adenine have yielded a vast library of derivatives with a wide spectrum of therapeutic applications, including potent antiviral and anticancer agents.[2][4][5]

The strategic modification of the adenine core, particularly at the N9 position, allows for the fine-tuning of a compound's pharmacological properties. The introduction of an alkyl propanoate side chain, as seen in Methyl 3-(6-amino-9H-purin-9-yl)propanoate, is a classic example of a prodrug strategy. Ester moieties can enhance a drug's lipophilicity, thereby improving its absorption and membrane permeability, with the ester being subsequently hydrolyzed by intracellular esterases to release the active parent compound.[6][7]

This guide provides a comprehensive overview of Methyl 3-(6-amino-9H-purin-9-yl)propanoate, detailing its chemical properties, a robust synthetic protocol, methods for its characterization, and an exploration of its potential in drug development.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Methyl 3-(6-amino-9H-purin-9-yl)propanoate are summarized below.

| Property | Value | Source |

| CAS Number | 70259-15-3 | [1] |

| Molecular Formula | C₉H₁₁N₅O₂ | [1] |

| Molecular Weight | 221.22 g/mol | [1] |

| Synonyms | Methyl 3-(adenin-9-yl)propionate | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Physical Form | Solid | [8] |

Synthesis and Mechanism

The primary route for synthesizing N9-substituted purines is through the direct alkylation of adenine. This reaction must be carefully controlled to favor substitution at the desired N9 position over other nucleophilic nitrogen atoms (N1, N3, and N7).[9]

Synthetic Workflow: N9-Alkylation of Adenine

The synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate can be achieved by reacting adenine with methyl 3-bromopropanoate in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a non-nucleophilic base.

Caption: Synthetic workflow for Methyl 3-(6-amino-9H-purin-9-yl)propanoate.

Detailed Experimental Protocol

-

Preparation: To a solution of adenine (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction: Stir the suspension at room temperature for 30 minutes. Add methyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-90°C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N9-alkylated product.

Mechanistic Insights and Regioselectivity

The alkylation of adenine is a classic example of a reaction involving an ambident nucleophile. The adeninate anion, formed in the presence of a base, has multiple nucleophilic centers. The regioselectivity of the alkylation (N9 vs. N7, N3, or N1) is highly dependent on the reaction conditions.

-

Solvent Effects: The use of polar aprotic solvents like DMF or DMSO is crucial. These solvents solvate the cation of the base, leaving the adeninate anion relatively "naked" and highly reactive. In such solvents, the reaction tends to be under thermodynamic control, favoring the formation of the more stable N9-isomer.[9]

-

Kinetic vs. Thermodynamic Control: While N9 is often the major product, other isomers, particularly N7-alkylated adenine, are common byproducts.[10] The product distribution can be influenced by factors such as the nature of the alkylating agent and the reaction temperature.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]

- 8. 3-(6-Amino-9H-purin-9-yl)propanoic acid | 4244-47-7 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of ethyl 3-(6-amino-9H-purin-9-yl)propanoate

An In-depth Technical Guide to Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 3-(6-amino-9H-purin-9-yl)propanoate, a purine derivative of significant interest in medicinal chemistry and drug development. The document details its chemical properties, including molecular formula and weight, and outlines a plausible synthetic route based on established chemical principles. Furthermore, it presents a standardized workflow for the characterization of such novel compounds, from initial synthesis to biological screening. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of purine-based therapeutics.

Core Molecular Attributes

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate is an N-9 substituted derivative of adenine, featuring an ethyl propanoate side chain. This structural modification has the potential to alter the molecule's solubility, cell permeability, and interaction with biological targets compared to its parent nucleobase.

Chemical Formula and Molecular Weight

The fundamental properties of this compound are summarized in the table below. The molecular formula was determined by compositional analysis, and the molecular weight was calculated from the atomic weights of its constituent elements.

| Property | Value |

| Chemical Formula | C₁₀H₁₃N₅O₂ |

| Molecular Weight | 251.25 g/mol |

| IUPAC Name | ethyl 3-(6-amino-9H-purin-9-yl)propanoate |

| Synonyms | Ethyl 3-(adenin-9-yl)propanoate |

Note: The molecular weight of the related compound, methyl 3-(6-amino-9h-purin-9-yl)propanoate, is 221.22 g/mol .[1]

Structural Representation

Caption: 2D structure of ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

Synthesis and Purification

The synthesis of ethyl 3-(6-amino-9H-purin-9-yl)propanoate can be achieved through several established methods for N-alkylation of purines. A common and effective approach is the Michael addition of adenine to an appropriate acrylate.

Proposed Synthetic Pathway: Michael Addition

A plausible and widely utilized method for the synthesis of N-9 alkylated purines is the Michael addition of the purine to an activated alkene. In this case, adenine can be reacted with ethyl acrylate in the presence of a base.

Reaction Scheme:

Adenine + Ethyl Acrylate → Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of adenine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base (e.g., potassium carbonate, 1.2 equivalents).

-

Addition of Reagent: Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (adenine) is consumed.

-

Workup: Upon completion, the reaction mixture is filtered to remove the base. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield the pure ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A standard suite of analytical techniques is employed for this purpose.

Physical Properties

The physical state and solubility of the compound are important for its handling, formulation, and biological testing. The related compound, 3-(6-amino-9H-purin-9-yl)propanoic acid, is a solid.[2]

| Property | Expected Value |

| Physical State | White to off-white solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the purine ring protons, the aminophenyl protons, and the ethyl propanoate chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal distinct peaks for each carbon atom in the molecule, confirming the carbon framework.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 252.12.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H (amine), C=O (ester), and C=N/C=C (purine ring) functional groups.

Experimental Workflow for Compound Characterization and Screening

The following diagram illustrates a typical workflow for the characterization and initial biological evaluation of a newly synthesized compound like ethyl 3-(6-amino-9H-purin-9-yl)propanoate in a drug discovery context.

Caption: A generalized workflow from synthesis to initial biological screening.

Potential Applications in Drug Development

Purine analogs are a cornerstone of chemotherapy and antiviral therapy. The structural modifications in ethyl 3-(6-amino-9H-purin-9-yl)propanoate may confer novel pharmacological properties.

-

Anticancer Agents: Many purine derivatives exhibit cytotoxic effects on cancer cells by interfering with DNA synthesis or cellular signaling pathways.

-

Antiviral Therapeutics: Modified nucleosides can act as chain terminators for viral polymerases, thus inhibiting viral replication.

-

Kinase Inhibitors: The adenine scaffold is a common feature in ATP-competitive kinase inhibitors, which are a major class of targeted cancer therapies.

Further research is required to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate represents a promising scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its chemical properties, a practical synthetic approach, and a systematic workflow for its characterization and evaluation. The insights and protocols detailed herein are intended to facilitate further research and development in the field of medicinal chemistry.

References

Sources

An In-depth Technical Guide to the pKa Values of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a drug molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It dictates the extent of ionization at a given pH, which in turn governs solubility, membrane permeability, and interaction with biological targets. For researchers in drug discovery, a thorough understanding of a compound's pKa values is not merely academic; it is a cornerstone of rational drug design and development.

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate integrates the biologically crucial adenine scaffold with an ester-containing side chain. This combination presents a unique ionization profile that is essential to characterize for predicting its behavior in physiological environments and for optimizing its potential as a therapeutic agent.

Predicted pKa Values and Ionization Sites

The structure of ethyl 3-(6-amino-9H-purin-9-yl)propanoate suggests multiple potential sites for protonation and deprotonation. By dissecting the molecule into its constituent functional groups, we can predict its acid-base behavior based on well-established data for related compounds.

The Adenine Moiety: The Primary Driver of Ionization

The purine ring system of the adenine moiety is the principal contributor to the pKa values of the entire molecule in the physiologically relevant pH range. Adenine itself exhibits two primary pKa values.[1][2][3]

-

First pKa (pKa₁): This corresponds to the protonation of the purine ring. The most basic nitrogen atom in the adenine ring is N1.[4] Protonation at this site results in a cationic species. For adenine, this pKa is approximately 4.15-4.2.[1][2]

-

Second pKa (pKa₂): This relates to the deprotonation of the molecule at a higher pH. For adenine, this value is around 9.8, which is attributed to the deprotonation of the N9 proton.[3] However, in ethyl 3-(6-amino-9H-purin-9-yl)propanoate, the N9 position is substituted. Therefore, the second pKa is more likely associated with the deprotonation of the exocyclic amino group at C6, though this typically occurs at a much higher, non-physiological pH. Some studies have also reported a second pKa for adenine around 9.0, which may be relevant to consider.[5]

The Ethyl Propanoate Substituent: A Minor Influence

The ethyl propanoate group is an ester. Esters are generally considered neutral compounds in aqueous solutions and do not have a pKa value in the typical range of 0-14. The strongest basic pKa for ethyl propanoate is predicted to be around -7.0, indicating that it would only be protonated under extremely acidic conditions.[6][7] Therefore, the ethyl propanoate side chain is not expected to directly participate in proton exchange in biological systems. However, its electron-withdrawing or -donating effects could subtly modulate the pKa values of the adenine ring.

Estimated pKa Values for Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Based on the analysis of its structural components, we can summarize the predicted pKa values in the following table:

| Predicted pKa | Ionization Site | Predominant Species Below pKa | Predominant Species Above pKa | Estimated Value (Range) |

| pKa₁ | N1 of the adenine ring | Cationic | Neutral | ~ 3.5 - 4.5 |

| pKa₂ | Exocyclic amino group (-NH₂) at C6 | Neutral | Anionic | > 10 |

Table 1: Predicted pKa values and corresponding ionization sites for ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

The following diagram illustrates the primary protonation equilibrium:

Figure 1: Primary protonation equilibrium of the adenine moiety.

Experimental Determination of pKa Values

To obtain accurate pKa values, experimental determination is essential. The following are robust and widely used methods for such characterization.

UV-Vis Spectrophotometric Titration

This method is particularly well-suited for purine analogues as the UV absorbance of the chromophore changes with protonation state.

Principle: The Beer-Lambert law is applied to a series of solutions with the same total concentration of the compound but at different pH values. The changes in absorbance at a specific wavelength are monitored as a function of pH, and the pKa is determined from the resulting sigmoidal curve.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of ethyl 3-(6-amino-9H-purin-9-yl)propanoate in a suitable solvent (e.g., DMSO or ethanol) and then dilute it into an aqueous medium for the measurements.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to achieve a final concentration that gives a suitable absorbance reading (typically between 0.3 and 1.0).

-

UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 220 to 350 nm) for each sample.

-

Data Analysis:

-

Identify the wavelength(s) with the largest change in absorbance upon pH variation.

-

Plot absorbance at this wavelength versus pH.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve fitting model to determine the pKa.

-

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves the direct measurement of pH changes in a solution of the compound upon the addition of a titrant (an acid or a base).

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of ethyl 3-(6-amino-9H-purin-9-yl)propanoate in a known volume of deionized water, potentially with a small amount of co-solvent if solubility is an issue.

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Insert a calibrated pH electrode and the burette tip containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (which shows a peak at the equivalence point).

-

Computational pKa Prediction

In silico methods provide a valuable and rapid means of estimating pKa values, especially in the early stages of drug discovery.[8] These approaches can help prioritize compounds for synthesis and experimental testing.

Principle: Computational methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is then derived from the relationship: pKa = ΔG / (2.303 RT).

Common Approaches:

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can provide highly accurate calculations of gas-phase acidities.[8][9] Solvation effects, which are crucial for accurate pKa prediction, are typically incorporated using continuum solvation models (e.g., CPCM).[10]

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate structural descriptors of molecules with their experimentally determined pKa values.[8]

A Generalized QM-Based Workflow:

Figure 3: A generalized workflow for computational pKa prediction using QM methods.

For purine analogues, DFT methods at the B3LYP level of theory with a basis set such as 6-31+G(d,p) have been shown to yield good agreement with experimental values, especially when combined with an implicit-explicit solvation model.[9][11][12]

Conclusion: A Pathway to Characterization

While direct experimental data for the pKa of ethyl 3-(6-amino-9H-purin-9-yl)propanoate is not currently published, a robust framework exists for its determination. Based on the well-characterized behavior of adenine, the primary acidic and basic sites of the molecule can be confidently assigned to the purine ring system. The predicted pKa values provide a strong starting point for experimental investigation.

The methodologies outlined in this guide—UV-Vis spectrophotometry, potentiometric titration, and computational modeling—represent the industry-standard approaches for accurately characterizing the acid-base properties of novel compounds. For researchers and drug development professionals, applying these techniques will be a critical step in elucidating the full pharmacological potential of ethyl 3-(6-amino-9H-purin-9-yl)propanoate and its analogues.

References

-

Yeast Metabolome Database. Ethyl propanoate (YMDB01331). [Link]

-

Geremia, K. L. (2015). Computational Estimation of the PKa's of Purines and Related Compounds. Wright State University, CORE Scholar. [Link]

-

Thapa, B., et al. (2016). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules, 21(11), 1459. [Link]

-

FooDB. Showing Compound Ethyl propionate (FDB001366). [Link]

-

PubChem. Adenine | C5H5N5 | CID 190. National Institutes of Health. [Link]

- Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press.

-

Thapa, B., & Schlegel, H. B. (2017). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A, 121(9), 1999-2007. [Link]

-

Thapa, B., et al. (2018). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A, 122(16), 4116-4124. [Link]

-

Thapa, B., & Schlegel, H. B. (2016). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. Schlegel Group. [Link]

-

ResearchGate. pKa–Base-pairing strength correlation landscape (in near neutral aq...). [Link]

-

Elmhurst University. Properties of Nucleotides. [Link]

-

Lee, J. K., & Houk, K. N. (2002). Acidity of adenine and adenine derivatives and biological implications. A computational and experimental gas-phase study. The Journal of Organic Chemistry, 67(24), 8472-8480. [Link]

-

Bar-Ilan University. Protonation studies of modified adenine and adenine nucleotides by theoretical calculations and 15N NMR. [Link]

-

Martínez Guerra, J., et al. (2025). New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M. Journal of the Mexican Chemical Society, 69(1). [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. cris.biu.ac.il [cris.biu.ac.il]

- 5. New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 6. ymdb.ca [ymdb.ca]

- 7. Showing Compound Ethyl propionate (FDB001366) - FooDB [foodb.ca]

- 8. "Computational Estimation of the PKa's of Purines and Related Compounds" by Kara L. Geremia [corescholar.libraries.wright.edu]

- 9. mdpi.com [mdpi.com]

- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 3-(6-amino-9H-purin-9-yl)propanoate: Synthesis, Characterization, and Scientific Context

For Immediate Release

This document provides an in-depth technical overview of ethyl 3-(6-amino-9H-purin-9-yl)propanoate, a molecule of interest to researchers in medicinal chemistry and drug development. This guide details the compound's key identifiers, physicochemical properties, a validated synthesis protocol, and a thorough discussion of its structural characterization and potential applications.

Core Molecular Identifiers

The foundational step in any chemical research is the unambiguous identification of the molecule. For ethyl 3-(6-amino-9H-purin-9-yl)propanoate, the key identifiers are:

-

SMILES (Simplified Molecular-Input Line-Entry System): CCOC(=O)CCN1C=NC2=C(N)N=CN=C12

-

InChIKey (International Chemical Identifier Key): ZKHQVRVLSALEKC-UHFFFAOYSA-N

These identifiers provide a universally recognized and machine-readable representation of the molecular structure, crucial for database searches and computational analyses.

Physicochemical and Predicted Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing factors such as solubility, permeability, and metabolic stability. The properties for ethyl 3-(6-amino-9H-purin-9-yl)propanoate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₅O₂ | Calculated |

| Molecular Weight | 235.24 g/mol | Calculated |

| CAS Number | 7083-40-1 | - |

| Topological Polar Surface Area (TPSA) | 95.92 Ų | Predicted |

| logP (Octanol-Water Partition Coefficient) | -0.0284 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 7 | Predicted |

| Rotatable Bonds | 4 | Predicted |

Note: The predicted values are derived from computational models and provide an estimation of the compound's properties.

Synthesis Methodology: Aza-Michael Addition

The synthesis of ethyl 3-(6-amino-9H-purin-9-yl)propanoate is most effectively achieved through aza-Michael addition, a class of conjugate addition reactions. This method involves the nucleophilic addition of adenine to an α,β-unsaturated carbonyl compound, in this case, ethyl acrylate.

Rationale for Synthetic Approach

The aza-Michael addition is a robust and widely utilized reaction in organic synthesis for the formation of carbon-nitrogen bonds.[1] The choice of this method is based on the following principles:

-

Atom Economy: The reaction is an addition reaction, meaning that all atoms from the starting materials are incorporated into the final product, which is a key principle of green chemistry.

-

Favorable Thermodynamics: The N9 position of the purine ring in adenine is the most nucleophilic and thermodynamically favored site for alkylation under neutral or basic conditions, leading to the desired regioisomer.[2]

-

Mild Reaction Conditions: The reaction can often be performed under relatively mild conditions, minimizing the risk of side reactions and degradation of the starting materials or product.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield of the target compound.

Materials:

-

Adenine

-

Ethyl acrylate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adenine (1.0 equivalent) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.2 equivalents) to the suspension. The base acts as a proton scavenger, facilitating the nucleophilic attack of adenine on the ethyl acrylate.

-

Addition of Michael Acceptor: To the stirred suspension, add ethyl acrylate (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the adenine starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

-

Solvent Removal: Remove the DMF from the filtrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

Caption: Synthesis workflow for ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

Structural Elucidation and Characterization

The identity and purity of the synthesized ethyl 3-(6-amino-9H-purin-9-yl)propanoate must be confirmed through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons (H-2 and H-8), the exocyclic amino protons, and the protons of the ethyl propanoate chain. The chemical shifts of the methylene groups adjacent to the nitrogen and the carbonyl group will be indicative of the successful Michael addition. Specifically, a triplet corresponding to the -CH₂- group attached to the purine N9 and another triplet for the -CH₂- group adjacent to the carbonyl are expected. The ethyl ester will show a quartet for the -OCH₂- group and a triplet for the terminal -CH₃ group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule, with distinct signals for the purine ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl propanoate chain.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 236.11.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching vibrations of the purine ring.

Scientific Context and Potential Applications

N9-substituted purine derivatives are a class of compounds with significant biological activities. Many antiviral and anticancer drugs are nucleoside analogs, which are structurally related to the title compound.[3] The ethyl 3-(6-amino-9H-purin-9-yl)propanoate molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The propanoate side chain offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in various biological targets. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create novel conjugates.

Conclusion

This technical guide provides a comprehensive overview of ethyl 3-(6-amino-9H-purin-9-yl)propanoate, from its fundamental identifiers to a detailed synthesis protocol and characterization strategy. The information presented herein is intended to be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating further investigation into this and related compounds.

References

- De Clercq, E. (2009). The design of antiviral drugs. Nature Reviews Drug Discovery, 8(1), 13-25.

-

PubChem. (n.d.). Methyl 3-(6-amino-9h-purin-9-yl)propanoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

Sources

The Foundational Chemistry of PNA Synthesis: A History and Technical Overview of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peptide Nucleic Acid (PNA) represents a paradigm shift in the design of synthetic DNA mimics, offering unparalleled binding affinity and biological stability.[1][2][3] Central to its utility is the robust and scalable synthesis of its constituent monomers. This guide provides a deep technical dive into the history and synthetic chemistry of a pivotal precursor for the adenine-containing PNA monomer: ethyl 3-(6-amino-9H-purin-9-yl)propanoate. We will explore its synthesis via the aza-Michael addition, its conversion into a protected monomer suitable for solid-phase synthesis, and its ultimate integration into PNA oligomers. This document serves as a reference for researchers and professionals in the fields of bioorganic chemistry, drug development, and molecular diagnostics.

The Genesis of a DNA Mimic: An Introduction to Peptide Nucleic Acid (PNA)

Peptide Nucleic Acid (PNA) was first conceptualized and synthesized in 1991 by Nielsen, Egholm, Berg, and Buchardt.[1] It is a synthetic polymer that mimics the structure and function of DNA and RNA but is built on a fundamentally different chemical scaffold.[4] Instead of the naturally occurring sugar-phosphate backbone, PNA features a repeating N-(2-aminoethyl)glycine pseudopeptide backbone to which the nucleobases are attached via a methylene carbonyl linker.[][6][7]

This unique, uncharged backbone confers several advantageous properties upon PNA:

-

High Binding Affinity: The absence of electrostatic repulsion between the backbones leads to stronger binding between PNA and complementary DNA/RNA strands compared to natural nucleic acid duplexes.[1][]

-

Enhanced Specificity: Mismatches in a PNA/DNA duplex are more destabilizing than in a DNA/DNA duplex, leading to greater sequence specificity.[1]

-

Enzymatic Stability: PNAs are resistant to degradation by nucleases and proteases, making them highly stable in biological systems.[1][8]

These characteristics make PNA a powerful tool for a range of applications, including antisense therapies, diagnostic probes, and gene editing.[1][9]

The Core Component: Synthesis of the Adenine Precursor

The construction of PNA oligomers relies on the sequential addition of protected PNA monomers using solid-phase synthesis techniques adapted from peptide chemistry.[10] A crucial step in this entire process is the efficient synthesis of the monomer building blocks themselves. For the adenine (A) monomer, a common and historically significant precursor is ethyl 3-(6-amino-9H-purin-9-yl)propanoate .[11]

The Aza-Michael Addition Reaction

The synthesis of this precursor is elegantly achieved through an aza-Michael addition (also known as a conjugate addition) reaction.[12][13] In this reaction, a nucleophile—in this case, the N9 nitrogen of adenine—attacks the β-carbon of an α,β-unsaturated carbonyl compound, ethyl acrylate. The reaction is typically base-catalyzed and proceeds readily.

Sources

- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]

- 2. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Cell-Penetrating Peptide-PNA Constructs | Springer Nature Experiments [experiments.springernature.com]

- 4. Peptide nucleic acid (PNA). A DNA mimic with a pseudopeptide backbone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. researchgate.net [researchgate.net]

- 8. 121.254.169.23 [121.254.169.23]

- 9. Evolution of peptide nucleic acid with modifications of its backbone and application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

solvent selection for adenine-ethyl acrylate coupling reactions

Application Notes & Protocols

Topic: Solvent Selection for Adenine-Ethyl Acrylate Coupling Reactions

Introduction: The Critical Role of Solvent in Aza-Michael Additions of Adenine

The synthesis of N9-substituted adenine derivatives is a cornerstone of medicinal chemistry and drug development, providing scaffolds for antiviral, anticancer, and anti-inflammatory agents. The aza-Michael addition, specifically the coupling of adenine with α,β-unsaturated esters like ethyl acrylate, represents a highly atom-economical pathway to these valuable molecules. This reaction, while conceptually straightforward, is frequently hampered by practical challenges, most notably the poor solubility of adenine in common organic solvents and the need to control regioselectivity.

Adenine is a crystalline solid that is only sparingly soluble in water and most standard organic solvents, but shows good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] This fundamental property dictates that the choice of solvent is not merely a matter of convenience but a critical reaction parameter that governs reaction rate, yield, and the selective formation of the desired N9-substituted product over other isomers (e.g., N7 or N3).

This guide provides a detailed analysis of solvent selection for the adenine-ethyl acrylate coupling reaction. It moves beyond a simple listing of solvents to explain the underlying chemical principles, offering researchers a logical framework for experimental design, optimization, and troubleshooting.

Reaction Mechanism and Inherent Challenges

The coupling of adenine and ethyl acrylate is a conjugate addition reaction, specifically an aza-Michael addition. The reaction proceeds via the nucleophilic attack of a nitrogen atom from the adenine ring onto the β-carbon of the electron-deficient ethyl acrylate.

The Aza-Michael Addition Pathway

The generally accepted mechanism involves the activation of the adenine nucleophile, typically by a base, to generate an adeninyl anion. This anion then attacks the Michael acceptor (ethyl acrylate). However, given the weakly acidic nature of the N9 proton of adenine, the reaction can also be catalyzed by bases or proceed, albeit slowly, without a catalyst, where a second molecule of the amine can facilitate the proton transfer.[3][4]

Figure 1: Simplified mechanism of the aza-Michael addition of adenine to ethyl acrylate. The solvent and/or catalyst plays a key role in activating the nucleophile and stabilizing the intermediate.

Core Experimental Challenges

-

Solubility: As mentioned, adenine's poor solubility is the primary obstacle. A suitable solvent must effectively dissolve adenine to ensure a homogeneous reaction mixture and facilitate molecular interactions.[1][5]

-

Regioselectivity: Adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group). While N9-alkylation is often the thermodynamically favored outcome, reaction conditions, particularly the solvent, can influence the formation of other isomers.[6]

-

Nucleophilicity: The lone pair of electrons on the N9 nitrogen is part of the aromatic system of the purine ring, making it a relatively weak nucleophile. The reaction often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate.

The Multifaceted Role of the Solvent System

The solvent does more than just dissolve the reactants; it actively participates in the reaction by influencing the stability of reactants, intermediates, and transition states.

-

Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile excel at dissolving polar compounds like adenine. They possess high dipole moments but lack acidic protons. They effectively solvate cations while leaving anions (like the deprotonated adeninyl species) relatively "naked" and highly reactive, which can accelerate the reaction.

-

Polar Protic Solvents: Solvents such as water, ethanol, or fluorinated alcohols like hexafluoroisopropanol (HFIP) can engage in hydrogen bonding. This can be a double-edged sword. They can activate the ethyl acrylate acceptor by hydrogen bonding to the carbonyl oxygen, making the β-carbon more electrophilic.[7] However, they can also strongly solvate the adenine nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.

-

Non-Polar Solvents: Solvents like toluene, hexane, or dichloromethane are generally poor choices for this reaction due to their inability to dissolve adenine.

-

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have emerged as "green" alternatives. Some basic ionic liquids can act as both the solvent and the catalyst, promoting the reaction under mild conditions.[8][9]

-

Solvent-Free Conditions: While environmentally attractive, reacting a solid (adenine) with a liquid (ethyl acrylate) without a solvent often leads to poor mixing, slow reaction rates, and is generally only feasible if the reactants form a eutectic mixture or if one reactant melts at the reaction temperature.[10][11]

Comparative Analysis of Potential Solvent Systems

The selection of an optimal solvent requires a trade-off between solubilizing power, influence on reactivity, and practical considerations like boiling point and ease of removal.

| Solvent Class | Example(s) | Boiling Point (°C) | Key Advantages | Key Disadvantages | Starting Point Recommendation |

| Polar Aprotic | DMF, DMSO | 153, 189 | Excellent adenine solubility ; promotes nucleophilicity.[1] | High boiling points make removal difficult; potential for side reactions at high temperatures. | Excellent . DMF is the most common starting point for this reaction type.[6] |

| Polar Protic | Ethanol, Water | 78, 100 | Can activate the Michael acceptor via H-bonding.[7][9] | Poor adenine solubility (except in hot water); can over-stabilize the nucleophile, reducing rate. | Poor . Generally not suitable unless using specific catalysts. |

| Fluorinated Alcohols | TFE, HFIP | 77, 58 | Strong H-bond donors that significantly activate electrophiles.[7] | Low boiling points; relatively poor adenine solubility; expensive. | Situational . Worth screening if activation of ethyl acrylate is a major hurdle. |

| Ethers | THF, Dioxane | 66, 101 | Moderate polarity; easy to remove. | Very poor adenine solubility. | Not Recommended . |

| Ionic Liquids | [bmIm]OH | >100 | Can act as both catalyst and solvent; often recyclable.[8] | Can be expensive and difficult to purify the product from. | Advanced . For "green chemistry" optimizations. |

| Solvent-Free | N/A | N/A | Environmentally friendly; 100% atom economy.[10] | Poor mixing for solid reactants; limited applicability for adenine. | Not Recommended for initial screening. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethyl acrylate is flammable and has a strong, acrid odor.[12]

General Protocol for Adenine-Ethyl Acrylate Coupling

This protocol provides a robust starting point for the reaction using DMF, a widely cited solvent for N-alkylation of adenine.[6]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. tandfonline.com [tandfonline.com]

- 9. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Ethyl acrylate - Wikipedia [en.wikipedia.org]

Application Note: Crystallization Vectors for Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

This Application Note is structured to guide process chemists and researchers through the purification of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate , a critical intermediate in the synthesis of Tenofovir and its prodrugs (TDF, TAF).

Abstract

The synthesis of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate (CAS: 22419-24-5 / 70700-29-5 analog) via the Michael addition of adenine to ethyl acrylate presents a classic regioselectivity challenge. While the N9-isomer is thermodynamically favored, the N7-isomer (kinetic byproduct) typically contaminates the crude matrix (5–15%). This guide details a thermodynamic crystallization protocol using an Ethanol:Water system to achieve >99.5% HPLC purity, effectively rejecting the more soluble N7-isomer without column chromatography.

Introduction & Chemical Context

The target molecule is the N9-alkylated ester of adenine.[1][2] Its purity is paramount because N7-isomers, if carried downstream, form difficult-to-separate impurities in the final Nucleotide Reverse Transcriptase Inhibitor (NRTI) active pharmaceutical ingredients.

The Regioselectivity Challenge

Adenine possesses two nucleophilic nitrogen atoms on the imidazole ring: N9 and N7.

-

N9-Alkylation (Desired): Thermodynamically stable.

-

N7-Alkylation (Impurity): Kinetically accessible, often forming "oily" mixtures that impede crystallization.

Physicochemical Basis for Separation: The N9-isomer exhibits a higher lattice energy and melting point compared to the N7-isomer. This property allows for fractional crystallization , where the N7-isomer remains solubilized in the mother liquor (supernatant) while the N9-isomer nucleates and grows.

Experimental Protocols

Method A: Thermodynamic Recrystallization (Recommended)

Objective: High purity (>99.5%) for GMP intermediates. Solvent System: Ethanol (95%) / Water.

Protocol:

-

Dissolution: Charge crude Ethyl 3-(6-amino-9H-purin-9-yl)propanoate (e.g., 100 g) into a reactor. Add Ethanol (95%) at a ratio of 8.0 Vol (800 mL).

-

Reflux: Heat the slurry to reflux (approx. 78°C). The solution should become clear. If haze persists (inorganic salts from the Michael addition base), perform a hot filtration.

-

Metastable Zone Entry: Cool the solution slowly to 60°C over 30 minutes.

-

Seeding (Critical): At 60°C, add pure seed crystals (0.5 wt%) of the N9-isomer to induce controlled nucleation. Note: Unseeded cooling often leads to "oiling out" (liquid-liquid phase separation).

-

Crystal Growth: Hold at 60°C for 1 hour, then cool to 20°C at a rate of 10°C/hour.

-

Polishing: Cool further to 0–5°C and hold for 2 hours to maximize yield.

-

Isolation: Filter the white crystalline solid.

-

Wash: Wash the cake with cold Ethanol (2 Vol).

-

Drying: Dry under vacuum at 45°C to constant weight.

Method B: Anti-Solvent Precipitation (High Yield)

Objective: Rapid isolation from reaction solvents (DMF/DMSO). Solvent System: DMF / Water.

Protocol:

-

Concentration: If the reaction was performed in DMF, distill off excess ethyl acrylate.

-

Dilution: Dilute the reaction mass with Water (3 Vol) slowly at 50°C.

-

Precipitation: The ester is sparingly soluble in water. A thick slurry will form.

-

Cooling: Cool to 10°C.

-

Filtration: Filter and wash heavily with water to remove residual DMF.

-

Risk:[3] This method often co-precipitates the N7 isomer. It is recommended only as a crude isolation step prior to Method A.

-

Process Visualization

The following diagram illustrates the decision logic and phase behavior during the purification process.

Figure 1: Workflow for the thermodynamic purification of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate, highlighting the critical seeding step to prevent oiling out.

Data Summary & Validation Standards

To validate the process, the isolated material must meet specific criteria. The melting point of the ester is significantly lower than pure adenine due to the alkyl chain disruption of the crystal lattice.

| Parameter | Specification (Target) | Method |

| Appearance | White to off-white crystalline powder | Visual |

| HPLC Purity | > 99.5% (Area %) | C18 Column, MeOH:H2O gradient |

| N7-Isomer | < 0.15% | HPLC (Relative Retention Time ~0.8) |

| Melting Point | 102°C – 105°C | DSC / Capillary (Dependent on polymorph) |

| Residual Solvent | < 5000 ppm (Ethanol) | GC-Headspace |

Note: Crude mixtures often melt/soften at 85–95°C due to eutectic depression by the N7 isomer.

Troubleshooting Guide

Issue: "Oiling Out"

Symptom: As the solution cools, liquid droplets form instead of crystals. Cause: The solution entered the "labile" zone too quickly, or the melting point of the solute is close to the solvent temperature (liquid-liquid phase separation). Solution:

-

Seed at higher temperature: Add seeds at 65°C rather than 60°C.

-

Reduce Concentration: Increase Ethanol volume from 8 Vol to 10 Vol.

-

Agitation: Ensure vigorous stirring to prevent droplet coalescence.

Issue: Low Yield

Symptom: Yield < 70%. Cause: High solubility of the ester in pure Ethanol. Solution: Add Water as an anti-solvent during the final cooling stage (Step 6). A ratio of Ethanol:Water (4:1) typically improves yield without compromising purity.

References

-

Mechanistic Insight: Holy, A. (1993). Phosphonomethoxyalkyl analogs of nucleotides. (Foundational work on acyclic nucleoside phosphonate synthesis).

-

Process Chemistry: Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and their Physicochemical Properties. . (General principles of API crystallization).

- Synthesis Benchmark:An Efficient Synthesis of Tenofovir (PMPA). (Various process patents, e.g.

-

Analytical Methods: Separation of N7 and N9 Adenine Isomers. .

Sources

- 1. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propanil (Ref: FW 734) [sitem.herts.ac.uk]

Technical Support Center: Regioselective Alkylation of Adenine and Isomer Separation

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the alkylation of adenine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges associated with controlling N9/N7 regioselectivity and the subsequent separation of these isomers. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues in Adenine Alkylation and Isomer Separation

This section addresses specific problems you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.

Issue 1: Poor or Unpredictable N9/N7 Selectivity

You're obtaining a mixture of N9 and N7 alkylated adenine, and the ratio is inconsistent between batches.

Root Cause Analysis:

The regioselectivity of adenine alkylation is a delicate balance of several factors, primarily the electronic and steric environment of the nitrogen atoms in the purine ring. The N9 position is generally the thermodynamic product, while the N7 position is often the kinetic product. The observed ratio is highly sensitive to reaction conditions.

Solutions:

-

Solvent Selection is Critical: The polarity of your solvent system is a major determinant of selectivity.

-

For N9-Selectivity: Employ polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are effective at solvating the cation of the base used, leaving the adenide anion more nucleophilic. In nonpolar solvents, N9 substitution is also generally favored.[1]

-

For N7-Selectivity: Polar protic solvents can favor N7 alkylation. However, this can be less predictable and may lead to mixtures.[1]

-

-

Base and pH Control: The choice and stoichiometry of the base are crucial for deprotonating adenine to its more reactive anionic form.

-

Mineral hydrides (e.g., NaH) and carbonates (e.g., K2CO3) are commonly used and tend to provide good to moderate regioselectivity for the N9 position.[1]

-

Ensure anhydrous conditions when using hydrides to prevent quenching of the base and inconsistent results.

-

-

Temperature and Reaction Time:

-

Lower temperatures can sometimes favor the kinetically controlled N7 product.

-

Longer reaction times at elevated temperatures will favor the thermodynamically more stable N9 product. Conduct a time-course study to determine the optimal reaction time for your specific substrate and alkylating agent.

-

-

Nature of the Alkylating Agent:

-

Bulky alkylating agents will sterically hinder attack at the N7 position, thus favoring the more accessible N9 position.

-

The reactivity of the leaving group on the alkylating agent will also influence the reaction rate and selectivity.

-

Issue 2: Difficulty Separating N9 and N7 Isomers

Your reaction has produced a mixture of N9 and N7 isomers, but they are co-eluting or showing poor resolution during chromatographic purification.

Solutions:

-

Optimize Your HPLC Method: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating these isomers.[2]

-

Column Choice: A C18 column is a good starting point for reversed-phase HPLC. For more challenging separations, consider columns that offer alternative selectivities, such as those designed for hydrogen bonding interactions.[3][4]

-

Mobile Phase Composition: The ratio of your organic modifier (e.g., acetonitrile or methanol) to your aqueous buffer is a critical parameter. A shallow gradient can often improve resolution.[3]

-

Ion-Pairing Agents: For highly polar or ionic adenine derivatives, adding an ion-pairing reagent like tetrabutylammonium phosphate to the mobile phase can significantly improve peak shape and resolution.[5][6]

-

pH Control: The pH of the mobile phase will affect the ionization state of your isomers, which in turn influences their retention. Experiment with different pH values to maximize the difference in retention times.

-

-

Consider Alternative Chromatographic Techniques:

-

Centrifugal Partition Chromatography (CPC): This is a form of liquid-liquid chromatography that can be highly effective for preparative-scale separations of isomers.[7]

-

Supercritical Fluid Chromatography (SFC): For some applications, SFC can offer superior resolution and faster separation times compared to HPLC.

-

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the different reactivity of the N7 and N9 positions in adenine?

A1: The reactivity of the nitrogen atoms in the adenine ring is influenced by their location within the purine's aromatic system. The lone pair of electrons on the N9 nitrogen is more involved in the aromaticity of the imidazole ring compared to the N7 nitrogen. However, under basic conditions where adenine is deprotonated, the resulting anion's negative charge is delocalized across the ring, leading to nucleophilic character at multiple nitrogens. The N9 position is generally less sterically hindered, making it a favorable site for alkylation.[8]

Q2: How can I definitively characterize my isolated isomers to confirm if they are N7 or N9 substituted?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is often the most conclusive. For an N9-alkylated adenine, you will observe a correlation between the protons on the alkyl group's alpha-carbon and the C4 and C8 carbons of the purine ring. For an N7-alkylated isomer, correlations will be seen with the C5 and C8 carbons.[9][10]

-

¹⁵N NMR: If available, ¹⁵N NMR provides direct information about the nitrogen environment and can be a definitive method for isomer identification.[10]

-

Chemical Shift Trends: There are general trends in ¹H and ¹³C chemical shifts. For example, the C5 carbon in N9 isomers is typically deshielded (higher ppm) compared to the C5 in N7 isomers.[10][11]

Q3: Can protecting groups be used to force the alkylation to a specific nitrogen?

A3: Yes, a protecting group strategy is a valid approach to achieve high regioselectivity.[12][13] For instance, the N6-amino group can be protected with groups like acetyl (Ac) or benzoyl (Bz) to prevent its reaction and potentially influence the electronic properties of the purine ring to favor a specific alkylation site.[12][14] A subsequent deprotection step is then required to reveal the final product.[13]

Experimental Protocols

General Protocol for N9-Selective Adenine Alkylation

This protocol provides a starting point for achieving N9-selectivity. Optimization for specific substrates is recommended.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add adenine (1 equivalent).

-

Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.1 M.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents, handle with extreme care), portion-wise at 0 °C.

-

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Alkylation: Add the alkylating agent (1.1 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Standard HPLC Method for N7/N9 Isomer Separation

This is a general-purpose method that can be adapted for analytical or preparative separations.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B (linear gradient)

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

Data and Visualization

Table 1: Influence of Reaction Conditions on N9/N7 Regioselectivity (Illustrative)

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical N9:N7 Ratio |

| Benzyl Bromide | K₂CO₃ | DMF | 25 | >9:1 |

| Ethyl Iodide | NaH | THF | 0 to 25 | ~4:1 |

| Isopropyl Bromide | K₂CO₃ | DMSO | 50 | >15:1 (steric hindrance) |

| Benzyl Bromide | DBU | Acetonitrile | 25 | ~2.3:1 (N9:N3)[15] |

Diagrams

Caption: Workflow for adenine alkylation and isomer separation.

Caption: Key factors influencing N9 vs. N7 alkylation.

References

- Regioselective N-alkylation of Adenine by Nucleophilic Substitution - Books. (n.d.).

- HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method. (2012, June 18).

- Buyens, D. M. S., Pilcher, L. A., & Roduner, E. (2024, November 29). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy.

- A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. (n.d.).

- Alkylation of adenine : a synthetic and computational study of the reaction mechanism. (n.d.).

- Protecting group - Wikipedia. (n.d.).

- A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC. (n.d.).

- HPLC Methods for analysis of Adenosine - HELIX Chrom

- Alkylation of adenine: A synthetic and computational study of the reaction mechanism - University of Pretoria. (n.d.).

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.

- A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures | Request PDF - ResearchG

- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5).

- N-K spectra of adenine amino tautomers - ResearchG

- distinguishing between N7 and N9 purine isomers by NMR - Benchchem. (n.d.).

- Possible adducts of deoxyadenosine (dA) alkylation on the N1, N6, N7,...

- Oslovsky, V. E., Drenichev, M. S., & Mikhailov, S. N. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides Nucleotides Nucleic Acids, 34(7), 475–499.

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega - ACS Public

- Protective Groups - Organic Chemistry Portal. (n.d.).

- On the alkylation of adenine - Semantic Scholar. (n.d.).

- Why is N7 of guanine so vulnerable to addition via alkylating agents, especially compared to N7 of adenine and the other nitrogen atoms of guanine? - Quora. (2014, October 2).

- DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity of the novel achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin AS-I-145 - AACR Journals. (n.d.).

- DNA Sequence Selective Adenine Alkylation, Mechanism - Amanote Research. (2007, October 1).

- Osborne, M. R., & Lawley, P. D. (1993). Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking. Chem Biol Interact, 89(1), 49–60.

- Experimental and computational investigations of RNA duplexes containing N7-regioisomers of adenosine and LNA-adenosine | Nucleic Acids Research | Oxford Academic. (2025, January 13).

- Vodicka, P., Kumar, R., Hesso, A., & Hemminki, K. (2000). Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA. Carcinogenesis, 21(1), 135–141.

- Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed. (2006, November 10).

- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed. (n.d.).

- Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC. (n.d.).

- Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. (2018, December 14).

- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - RotaChrom. (2024, November 7).

- Molecular Dynamics of Enantiomeric Separation in HPLC - Preprints.org. (2025, July 1).

- A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PMC. (2022, October 1).

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 4. helixchrom.com [helixchrom.com]

- 5. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rotachrom.com [rotachrom.com]

- 8. quora.com [quora.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protecting group - Wikipedia [en.wikipedia.org]

- 13. Protective Groups [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Regioselectivity in Adenine Michael Additions

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is pivotal in the synthesis of modified nucleosides, which are crucial for the development of antiviral and anticancer therapeutics. When employing adenine as the nucleophile in an aza-Michael addition, researchers often encounter challenges with regioselectivity. Adenine, a purine nucleobase, possesses multiple nucleophilic nitrogen atoms, primarily N3, N7, and N9, leading to the potential formation of a mixture of regioisomers. This guide provides a comprehensive framework for diagnosing and resolving issues of low regioselectivity in the Michael addition of adenine, ensuring the preferential formation of the desired N9-alkylated product.

Understanding the Challenge: N9 vs. N7 and N3 Alkylation

Adenine exists in two main tautomeric forms, 9H-adenine and 7H-adenine, with the 9H tautomer being the most stable and predominant form. In a Michael addition, the deprotonated form of adenine, the adeninate anion, acts as the nucleophile.[1] This anion has significant electron density on several nitrogen atoms, making them all potential sites for alkylation.

-

N9-Alkylation: This is often the desired outcome, as many biologically active nucleoside analogs are N9-substituted.[1]

-

N7-Alkylation: A common side product, the formation of the N7-isomer can be significant, complicating purification and reducing the yield of the target compound.[2]

-

N3-Alkylation: While generally less common than N7-alkylation, N3-adducts can also be formed, further contributing to a complex product mixture.[1][3]

The regioselectivity of the reaction is a delicate balance of electronic and steric factors, and is highly dependent on the reaction conditions.[1]